Methyl 5-(trifluoromethyl)picolinate hydrochloride
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Overview
Description
Methyl 5-(trifluoromethyl)picolinate hydrochloride is a chemical compound with the molecular formula C8H7ClF3NO2. It is a derivative of picolinic acid, featuring a trifluoromethyl group at the 5-position and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(trifluoromethyl)picolinate hydrochloride typically involves the esterification of 5-(trifluoromethyl)picolinic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(trifluoromethyl)picolinate hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine bonds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 5-(trifluoromethyl)picolinic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic hydrolysis typically employs hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Products vary depending on the nucleophile used, often resulting in substituted picolinates.
Hydrolysis: The primary product is 5-(trifluoromethyl)picolinic acid.
Scientific Research Applications
Methyl 5-(trifluoromethyl)picolinate hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-(trifluoromethyl)picolinate hydrochloride is primarily related to its ability to interact with biological molecules through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with various molecular targets, including enzymes and receptors . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-(trifluoromethyl)picolinate: Similar structure but with the trifluoromethyl group at the 4-position.
Methyl 6-(trifluoromethyl)picolinate: Similar structure but with the trifluoromethyl group at the 6-position.
Uniqueness: Methyl 5-(trifluoromethyl)picolinate hydrochloride is unique due to the position of the trifluoromethyl group, which influences its chemical reactivity and biological activity. The 5-position substitution provides distinct steric and electronic effects compared to other positional isomers, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 5-(trifluoromethyl)pyridine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2.ClH/c1-14-7(13)6-3-2-5(4-12-6)8(9,10)11;/h2-4H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZRRTHRNGDBLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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